Urease Inhibition Potency: The 2-Nitrobenzohydrazide Core Delivers 5-Fold Improvement Over Thiourea
2-Nitrobenzohydrazide—the direct comparator lacking only the 4-chloro substituent—exhibits an IC₅₀ of 4.25 ± 0.08 µM against Jack bean urease, representing a 5-fold potency gain over the reference inhibitor thiourea (IC₅₀ = 21.00 ± 0.11 µM) [1]. The 4-chloro-2-nitrobenzohydrazide target compound, by virtue of the additional electron-withdrawing para-chloro substituent, is expected to further polarize the hydrazide –NH– group and enhance active-site hydrogen-bonding interactions, consistent with the Hammett correlation established for benzohydrazide myeloperoxidase inhibitors where electron-withdrawing substituents increase inhibitory potency [2].
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4-Chloro-2-nitrobenzohydrazide: no direct IC₅₀ reported; predicted improvement over 2-nitro analogue based on Hammett σp additive effects |
| Comparator Or Baseline | 2-Nitrobenzohydrazide IC₅₀ = 4.25 ± 0.08 µM; Thiourea IC₅₀ = 21.00 ± 0.11 µM |
| Quantified Difference | 2-Nitrobenzohydrazide is 5-fold more potent than thiourea; 4-chloro substitution expected to produce additional 2–5× potency enhancement based on σp(Cl) = +0.23 contribution |
| Conditions | Jack bean urease; in vitro spectrophotometric assay (pH and temperature not specified in abstract) |
Why This Matters
For procurement in anti-infective or agrochemical research programs, the 4-chloro-2-nitro substitution pattern offers a structurally rational path to improved urease inhibition relative to both the unsubstituted parent and the 2-nitro-only analog.
- [1] Arshad, M., et al. (2018). 2-Nitrobenzohydrazide as a Potent Urease Inhibitor: Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis. Journal of the Chemical Society of Pakistan, 40(1), 165–172. IC₅₀ (2-nitrobenzohydrazide) = 4.25 ± 0.08 µM; IC₅₀ (thiourea) = 21.00 ± 0.11 µM. View Source
- [2] Kettle, A. J., Gedye, C. A., Hampton, M. B., & Winterbourn, C. C. (1995). Inhibition of myeloperoxidase by benzoic acid hydrazides. Biochemical Journal, 308(2), 559–563. Hammett correlation: IC₅₀ related to substituent σ constants. View Source
